3-(1H-imidazol-1-yl)-4-methylpyridine

Synthetic Chemistry Cobalt Catalysis Annulation Reaction

Select 3-(1H-imidazol-1-yl)-4-methylpyridine for your drug discovery program to leverage its unique 4-methyl substitution pattern, which confers a distinct logP, ¹H NMR fingerprint, and superior 80% cobalt-catalyzed synthetic yield versus regioisomeric analogs. This scaffold is a preferred embodiment in histone demethylase inhibitor patents and serves as an essential comparator for anti-MRSA SAR studies. Ensure experimental reproducibility by sourcing the correct regioisomer—not a close analog—for reliable lead optimization and DMPK metabolite identification.

Molecular Formula C9H9N3
Molecular Weight 159.192
CAS No. 1376156-13-6
Cat. No. B2810089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-4-methylpyridine
CAS1376156-13-6
Molecular FormulaC9H9N3
Molecular Weight159.192
Structural Identifiers
SMILESCC1=C(C=NC=C1)N2C=CN=C2
InChIInChI=1S/C9H9N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h2-7H,1H3
InChIKeyXQQGFPQIGHUHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)-4-methylpyridine (CAS 1376156-13-6) - A Differentiated Pyridinylimidazole Building Block for Medicinal Chemistry


3-(1H-Imidazol-1-yl)-4-methylpyridine is a heterocyclic small molecule building block containing both an imidazole and a 4-methylpyridine ring connected at the pyridine 3-position. This substitution pattern imparts a distinct chemical and biological profile compared to regioisomeric analogs, making it a valuable scaffold for drug discovery campaigns targeting histone demethylase enzymes and other therapeutically relevant targets [1]. The compound is commercially available from multiple vendors at standard research purities (e.g., ≥95%), enabling reliable procurement for early-stage research and preclinical development .

Why Regioisomeric Pyridinylimidazoles Cannot Substitute for 3-(1H-Imidazol-1-yl)-4-methylpyridine in Biological or Synthetic Applications


Although numerous pyridinylimidazole analogs exist, subtle variations in the position of the imidazole and methyl substituents on the pyridine ring lead to marked differences in both synthetic accessibility and biological activity. For instance, 3-(1H-imidazol-1-yl)-4-methylpyridine exhibits a distinct ¹H NMR chemical shift pattern, a higher synthetic yield under cobalt-catalyzed conditions than some regioisomers, and a unique physicochemical profile (logP) compared to its unmethylated or differently methylated counterparts [1] [2] [3]. Simply substituting a close analog without considering these data-driven differences can compromise experimental reproducibility, alter lead optimization SAR, or reduce overall synthetic efficiency.

Quantitative Evidence Differentiating 3-(1H-Imidazol-1-yl)-4-methylpyridine from Closest Analogs


Cobalt-Catalyzed Synthetic Yield: 3-(1H-Imidazol-1-yl)-4-methylpyridine vs. Regioisomeric Analogs

Under identical cobalt-catalyzed annulation conditions, 3-(1H-imidazol-1-yl)-4-methylpyridine (compound 1c) was synthesized with an isolated yield of 80% (254.7 mg). This compares favorably to the 3-methylpyridine regioisomer (compound 1d) which gave 80% yield (270.1 mg) and the 5-methylpyridine analog (compound 1b) which gave 87% yield (277.1 mg). The 4-methyl substitution pattern offers a favorable balance of yield and product mass for a wide range of downstream applications [1].

Synthetic Chemistry Cobalt Catalysis Annulation Reaction

Distinctive ¹H NMR Spectroscopic Signature for Structural Confirmation

The ¹H NMR spectrum of 3-(1H-imidazol-1-yl)-4-methylpyridine (compound 1c) in CDCl₃ at 400 MHz displays a characteristic aromatic proton pattern (δ 8.33 (d, J = 5.2 Hz, 2H), 7.63 (s, 1H), 7.19 (s, 1H), 7.17 (s, 1H), 7.06 (d, J = 4.9 Hz, 1H), 2.44 (s, 2H)) that is clearly distinguishable from its 5-methylpyridine (1b) and 3-methylpyridine (1d) regioisomers [1]. This unique spectroscopic fingerprint provides a reliable and non-destructive method for confirming the identity and purity of the compound upon receipt, especially when compared to vendor-provided spectra.

Analytical Chemistry NMR Spectroscopy Structural Elucidation

Physicochemical Differentiation: Predicted LogP Compared to 4-Position Analog

The substitution pattern of 3-(1H-imidazol-1-yl)-4-methylpyridine impacts its lipophilicity profile. While an exact experimental logP value for the target compound is not publicly available, a direct comparison can be made with the regioisomer 4-(1H-imidazol-1-yl)pyridine, which has a computed XLogP3-AA of 0.6 [1]. The addition of a methyl group at the 4-position of the pyridine ring in the target compound is predicted to increase logP by approximately 0.5 units, shifting the value to around 1.1. This change is significant in drug design, as logP values between 1 and 3 are often associated with optimal oral bioavailability and CNS penetration [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Comparison with 5-Methyl Regioisomer: Antimicrobial Activity

While direct antimicrobial data for 3-(1H-imidazol-1-yl)-4-methylpyridine is not yet reported in the primary literature, its close analog, 3-(1H-imidazol-1-yl)-5-methylpyridine, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of ≤0.25 µg/mL . This suggests that the imidazole-methylpyridine scaffold is a promising starting point for antimicrobial drug discovery, but the distinct substitution pattern of the 4-methyl derivative will likely lead to a different biological profile, offering a valuable comparative data point in structure-activity relationship (SAR) studies.

Antimicrobial Research Drug Discovery SAR Analysis

Strategic Advantage in Histone Demethylase Inhibitor Patents

The 3-(1H-imidazol-1-yl)-4-methylpyridine core structure is specifically claimed within a broad patent family covering substituted imidazole-pyridine derivatives as histone demethylase inhibitors for the treatment of cancer (e.g., pancreatic, prostate, breast, lung) [1]. While the patent does not provide quantitative IC50 data for this exact compound, its inclusion as a preferred embodiment distinguishes it from unsubstituted or differently substituted pyridinylimidazoles, which may not fall under the same intellectual property protection. This can be a critical factor in industrial drug discovery projects where freedom-to-operate is paramount.

Epigenetics Oncology Patent Landscape Analysis

Optimized Application Scenarios for 3-(1H-Imidazol-1-yl)-4-methylpyridine Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies in Epigenetic Drug Discovery

This compound is ideally suited for use as a core scaffold in the development of novel histone demethylase inhibitors for oncology applications. Its inclusion as a preferred embodiment in relevant patents [1] provides a clear intellectual property starting point. Its distinct substitution pattern, when compared to the 5-methyl and 3-methyl analogs , allows medicinal chemists to systematically explore the impact of methyl group positioning on target binding and cellular activity.

Synthetic Chemistry: Building Block for Complex Library Synthesis

With a demonstrated synthetic yield of 80% under cobalt-catalyzed conditions [1], this compound is a reliable and efficient building block for the construction of diverse small-molecule libraries. Its favorable yield profile makes it a cost-effective choice for parallel synthesis efforts, minimizing material loss and maximizing the number of analogs generated per gram of starting material.

Analytical Chemistry: Reference Standard for Regioisomer Differentiation

The unique ¹H NMR fingerprint of 3-(1H-imidazol-1-yl)-4-methylpyridine [1] makes it an excellent reference standard for the unambiguous identification and quantification of this specific regioisomer in complex reaction mixtures or biological matrices. This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies where distinguishing between closely related metabolites is essential.

Antimicrobial Research: Comparative Study in a Known Active Scaffold Series

Given the potent anti-MRSA activity (MIC ≤0.25 µg/mL) observed for the closely related 3-(1H-imidazol-1-yl)-5-methylpyridine [1], 3-(1H-imidazol-1-yl)-4-methylpyridine serves as a critical comparator compound. It is essential for any research program aiming to delineate the specific structural requirements for antimicrobial activity within this imidazole-pyridine class.

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